Glycyl-L-phenylalanine 2-naphthylamide

Descripción

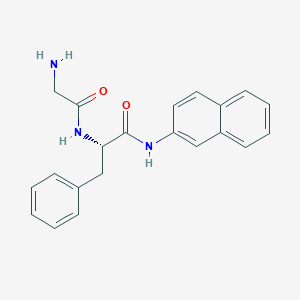

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-naphthalen-2-yl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c22-14-20(25)24-19(12-15-6-2-1-3-7-15)21(26)23-18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABDXPBHLDPMOA-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944021 | |

| Record name | 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21438-66-4 | |

| Record name | Glycyl-N-2-naphthalenyl-L-phenylalaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21438-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylphenylalanine 2-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021438664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gly-Phe β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Hydrolysis and Substrate Specificity of Glycyl L Phenylalanine 2 Naphthylamide

Intralysosomal Cleavage by Cathepsin C (Dipeptidyl Peptidase I)

Cathepsin C, also known as Dipeptidyl Peptidase I, is a lysosomal cysteine protease that plays a significant role in the degradation of proteins and the activation of serine proteases. abcam.comnih.gov Glycyl-L-phenylalanine 2-naphthylamide is a well-established substrate for this enzyme, and its hydrolysis within the lysosome is a key area of study. abcam.comnih.govnih.govnih.govmedchemexpress.com

Biochemical Pathway of Hydrolysis and Product Generation

Once this compound penetrates the lysosomal membrane, it is subjected to hydrolysis by Cathepsin C. abcam.comnih.gov The enzyme cleaves the peptide bond between the phenylalanine and the 2-naphthylamide moiety. This cleavage results in the generation of the dipeptide Glycyl-L-phenylalanine and free 2-naphthylamide. These hydrolysis products, particularly the amino acids, are less able to diffuse back across the lysosomal membrane compared to the parent compound. abcam.comnih.gov This entrapment leads to an accumulation of solutes within the lysosome, causing an osmotic imbalance. The influx of water to equalize the osmotic pressure results in swelling and eventual rupture of the lysosomal membrane, a phenomenon often referred to as osmotic lysis. abcam.comnih.gov This characteristic has been utilized to selectively disrupt lysosomes in experimental settings to distinguish them from other endocytic vacuoles. nih.gov

Kinetic Parameters and Reaction Rates of Cathepsin C Interaction

Influence of Luminal Environment on Cathepsin C Activity

The acidic environment of the lysosome is a critical factor for the optimal activity of Cathepsin C. The enzyme exhibits peak aminopeptidase (B13392206) activity in slightly acidic pH conditions. nih.gov The activity of Cathepsin C on this compound can be modulated by various factors within the luminal environment. For instance, the presence of 1 mM ZnSO4 has been shown to considerably inhibit the total activity of Cathepsin C. nih.govnih.gov Conversely, the enzyme's activity is reduced when thioethylamine hydrochloride is omitted from the incubation medium. nih.govnih.gov Interestingly, some research suggests that the increase in lysosomal and cytosolic pH observed with the application of this compound (often abbreviated as GPN) might occur independently of Cathepsin C cleavage, proposing that GPN may act as a weak base. However, the primary and well-established mechanism of its action remains the intralysosomal hydrolysis by Cathepsin C leading to osmotic disruption.

Substrate Profiling and Specificity Studies

The interaction between Cathepsin C and its substrates is highly specific, governed by the structural features of both the enzyme and the dipeptide sequence.

Comparative Analysis with Other Dipeptidyl Substrates and Naphthylamide Conjugates

Cathepsin C exhibits a broad but distinct substrate specificity. nih.govoaepublish.com It acts as a dipeptidyl aminopeptidase, sequentially removing dipeptides from the N-terminus of polypeptide chains. nih.govoaepublish.com However, there are limitations to its activity. For example, Cathepsin C will not hydrolyze the dipeptide sequence Ile-Ile-AMC, which is the N-terminal sequence found in mature granzymes. researchgate.net This is in contrast to its efficient hydrolysis of other sequences. The enzyme's S1 subsite shows an affinity for hydrophobic residues, while the S2 pocket prefers smaller aliphatic or hydrophobic residues with basic structures. nih.gov The nature of the group attached to the C-terminus of the dipeptide also plays a role in the hydrolysis rate. It has been observed that a bulky group like β-naphthylamide in this compound can facilitate hydrolysis when compared to substrates with smaller groups like an amide (NH2). researchgate.net

Elucidation of Enzyme-Substrate Recognition Determinants

The specificity of Cathepsin C is largely determined by its unique three-dimensional structure. A key feature is the "exclusion domain," which sterically hinders the access of polypeptide chains to the active site beyond the S2 subsite, thereby enforcing its dipeptidyl peptidase activity. oaepublish.comresearchgate.net The active site of Cathepsin C contains a catalytic triad of amino acid residues: Cys25, His159, and an essential Asp1 residue from the exclusion domain. researchgate.netnih.gov The Asp1 residue is crucial as it interacts with the protonated N-terminal amino group of the substrate, correctly positioning it for cleavage. oaepublish.com The S1 substrate-binding site is located at the entrance of the active site and is large enough to accommodate bulky hydrophobic residues, such as the phenylalanine in this compound. nih.govresearchgate.net The S2 subsite is a deeper pocket that also contributes to substrate specificity. nih.govresearchgate.net The interaction of the dipeptide substrate with these specific subsites and the catalytic residues ensures the precise and efficient hydrolysis of the peptide bond.

Investigation of Extralysosomal Hydrolysis Potential

The enzymatic breakdown of this compound (GPN) is not confined to the interior of lysosomes; a significant portion of its hydrolysis can occur in the extralysosomal environment. Investigations into this extralysosomal activity have revealed key insights into the substrate's interaction with cellular components outside of the lysosomal compartment.

Research utilizing a total mitochondrial fraction from rat liver has been instrumental in elucidating the dynamics of GPN hydrolysis. When this fraction is incubated with GPN, an increase in the free and unsedimentable activities of the enzyme cathepsin C is observed. nih.gov This suggests that GPN can induce a disruptive effect on lysosomes as a consequence of its hydrolysis within these organelles. nih.gov

A critical component in distinguishing between intralysosomal and extralysosomal hydrolysis has been the use of inhibitors. Specifically, zinc sulfate (ZnSO₄) has been shown to preferentially inhibit the extralysosomal hydrolysis of GPN. nih.gov In the presence of 1 mM ZnSO₄, the total activity of cathepsin C, measured with GPN as the substrate, is considerably inhibited. nih.gov However, the inhibition is markedly less pronounced when measuring the free activity, which is dependent on the integrity of the lysosomes. nih.gov This differential inhibition allows for the isolation and measurement of intralysosomal hydrolysis, thereby highlighting the significance of the extralysosomal enzymatic activity that is sensitive to zinc ions.

Further studies have demonstrated that the hydrolysis of GPN can lead to the osmotic lysis of lysosomes due to the intralysosomal accumulation of its hydrolysis products. researchgate.netportlandpress.com However, the initial enzymatic attack can occur extralysosomally. The compound is hydrolyzed by lysosomal cathepsin C, and it can diffuse into hepatocytic lysosomes. researchgate.netportlandpress.com The extralysosomal hydrolysis is a key factor that must be accounted for when using GPN to study lysosomal function and permeability.

The investigation of extralysosomal hydrolysis is crucial for accurately interpreting experimental results that use GPN as a tool to probe lysosomal integrity. The data from these studies underscore the importance of considering the subcellular location of enzymatic activity and the influence of specific inhibitors.

| Experimental Condition | Observation | Implication |

| Incubation of total mitochondrial fraction with GPN | Increase in free and unsedimentable cathepsin C activity. nih.gov | GPN hydrolysis can lead to lysosomal disruption. nih.gov |

| Addition of 1 mM ZnSO₄ | Considerable inhibition of total cathepsin C activity. nih.gov | Zn²⁺ is an effective inhibitor of GPN hydrolysis. |

| Measurement of free cathepsin C activity in the presence of 1 mM ZnSO₄ | Inhibition is markedly less pronounced. nih.gov | Zn²⁺ preferentially inhibits extralysosomal hydrolysis of GPN. nih.gov |

| Omission of thioethylamine hydrochloride from the incubation medium | Reduced cathepsin C activity. nih.gov | Highlights the role of activators in the hydrolysis reaction. |

Glycyl L Phenylalanine 2 Naphthylamide Induced Lysosomal Perturbation and Membrane Dynamics

Mechanism of Lysosomal Membrane Permeabilization (LMP)

The dipeptide Glycyl-L-phenylalanine 2-naphthylamide (GPN) is a widely utilized pharmacological tool to induce the permeabilization of lysosomal membranes, a process critical for studying lysosomal function and its role in cellular signaling. The precise mechanism by which GPN leads to LMP has been the subject of investigation, with two primary theories emerging: osmotic lysis following enzymatic hydrolysis and the direct induction of membrane instability.

Osmotic Lysis Theory and Accumulation of Hydrolysis Products

The predominant and long-standing model for GPN-induced lysosomal disruption is centered on its activity as a substrate for the lysosomal cysteine protease, Cathepsin C. researchgate.netnih.govnih.gov According to this theory, the lipophilic GPN molecule readily diffuses across the lysosomal membrane into the organelle's interior. researchgate.net Once inside the acidic environment of the lysosome, Cathepsin C enzymatically cleaves GPN into its constituent amino acids, glycyl-L-phenylalanine, and the 2-naphthylamine (B18577) moiety. researchgate.netnih.govnih.gov

These hydrolysis products are less membrane-permeable and consequently become trapped within the lysosome. researchgate.net The continuous enzymatic action of Cathepsin C leads to a significant accumulation of these products, dramatically increasing the intra-lysosomal osmotic pressure. researchgate.netnih.gov This osmotic gradient drives an influx of water into the lysosome, causing it to swell and ultimately leading to the rupture of the lysosomal membrane and the release of its contents into the cytoplasm. researchgate.netnih.gov This process is often referred to as osmotic lysis. Studies have shown that this mechanism can lead to the lysis of over 90% of lysosomes. researchgate.netnih.gov

| Key Postulates of the Osmotic Lysis Theory | Supporting Evidence |

| GPN diffuses across the lysosomal membrane. | Lipophilic nature of the compound. |

| Cathepsin C hydrolyzes GPN within the lysosome. | GPN is a known substrate for Cathepsin C. researchgate.netnih.govnih.gov |

| Hydrolysis products accumulate inside the lysosome. | Products are less membrane-permeable. researchgate.net |

| Accumulation leads to increased osmotic pressure. | Influx of water causes swelling and rupture. researchgate.netnih.gov |

Direct Induction of Membrane Instability

More recent research has challenged the universal applicability of the osmotic lysis model, suggesting that GPN may also directly induce lysosomal membrane instability independent of its hydrolysis by Cathepsin C. nih.gov Some studies indicate that GPN, acting as a weak base, can cause an increase in the pH of both the lysosome and the cytosol. nih.gov This alteration in pH homeostasis, rather than osmotic stress, is proposed to be a primary driver of lysosomal perturbation. nih.gov This alternative mechanism suggests that the effects of GPN might not be solely dependent on the enzymatic activity within the lysosome, pointing to a more complex interaction between the compound and the lysosomal membrane. nih.gov

Cellular Responses to Lysosomal Stress and Damage

The permeabilization of the lysosomal membrane, whether through osmotic lysis or direct destabilization, triggers a cascade of cellular responses as the cell reacts to the release of lysosomal contents and the loss of lysosomal integrity.

Lysosomal Calcium Release and Cytosolic Calcium Signaling

A significant consequence of GPN-induced lysosomal perturbation is the release of calcium (Ca2+) from lysosomal stores into the cytoplasm. nih.gov This efflux of Ca2+ leads to a transient increase in the cytosolic Ca2+ concentration, a critical event in intracellular signaling that can modulate a wide range of cellular processes. nih.gov

Contrary to what the classical osmotic lysis theory would suggest, studies have demonstrated that the GPN-evoked increase in cytosolic Ca2+ does not necessarily require the enzymatic activity of Cathepsin C. nih.gov This finding supports the notion that GPN can trigger lysosomal Ca2+ release through mechanisms other than membrane rupture caused by the accumulation of hydrolysis products. nih.gov The mobilization of calcium appears to be a more direct consequence of the lysosomal perturbation itself, potentially linked to the changes in lysosomal pH induced by GPN. nih.gov

| Cellular Response to GPN | Key Findings |

| Lysosomal Calcium Release | GPN induces a transient increase in cytosolic Ca2+. nih.gov |

| Independence from Cathepsin C | Calcium mobilization can occur without GPN hydrolysis. nih.gov |

| Crosstalk with ER | Lysosomal Ca2+ release can trigger subsequent Ca2+ release from the ER. nih.gov |

Role of Cytosolic pH Modulation in Calcium Dynamics

Recent research has challenged the long-held belief that this compound directly triggers calcium release from lysosomes. Instead, a significant body of evidence suggests that GPN's effect on cytosolic calcium levels is mediated by its influence on cytosolic pH (pHcyt). biorxiv.orgnih.gov As a membrane-permeant weak base, GPN can lead to a transient increase in pHcyt. nih.gov This cytosolic alkalinization is proposed to directly stimulate the release of calcium from the endoplasmic reticulum (ER), a major intracellular calcium store. biorxiv.orgnih.gov This mechanism is independent of the canonical inositol (B14025) 1,4,5-trisphosphate (IP3) receptors and ryanodine (B192298) receptors, which are the primary channels for ER calcium release in many signaling pathways. biorxiv.org

Studies have demonstrated that the calcium signals evoked by GPN are abolished when the ER is depleted of calcium, supporting the ER as the source of the released calcium. nih.gov Furthermore, other structurally unrelated weak bases have been shown to mimic the effects of GPN on both cytosolic pH and calcium levels, reinforcing the hypothesis that the alteration in pHcyt is the causative agent. nih.gov

However, there are contrasting findings that suggest the calcium signals induced by GPN are more intricately linked to the lysosomal environment. Some studies have shown that GPN-evoked calcium signals are better correlated with the associated changes in lysosomal pH rather than cytosolic pH. These findings support the notion that the calcium signals originate from acidic organelles, including lysosomes. The precise mechanism by which GPN would elicit calcium release from lysosomes in this context remains an area of active investigation, especially in light of evidence suggesting that its effects can be independent of cathepsin C, the enzyme traditionally thought to be essential for its action.

Table 1: Contrasting Research Findings on the Origin of GPN-Induced Calcium Release

| Key Finding | Implied Origin of Calcium | Supporting Evidence |

|---|---|---|

| GPN, as a weak base, causes a transient increase in cytosolic pH. | Endoplasmic Reticulum | Other weak bases mimic the effect; depletion of ER calcium abolishes the signal. biorxiv.orgnih.gov |

| GPN-evoked calcium signals correlate more closely with changes in lysosomal pH. | Acidic Organelles (Lysosomes) | The kinetics of calcium release align better with lysosomal pH changes. |

Lysosomal Membrane Repair and Homeostatic Mechanisms

The perturbation of the lysosomal membrane by agents like this compound triggers a sophisticated and rapid cellular response aimed at repairing the damage and maintaining homeostasis. This process involves the coordinated action of several protein complexes and signaling molecules.

A critical component of the lysosomal membrane repair machinery is the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway. nih.gov Damage to the lysosomal membrane leads to a localized efflux of calcium into the cytosol. biorxiv.org This increase in local calcium concentration is sensed by the calcium-binding protein Apoptosis Linked Gene-2 (ALG-2). biorxiv.orgnih.gov Upon binding calcium, ALG-2 undergoes a conformational change that facilitates its interaction with components of the ESCRT machinery, such as ALIX and TSG101. biorxiv.orgnih.gov This interaction is crucial for the recruitment of the entire ESCRT-III complex to the site of damage. biorxiv.orgnih.gov The ESCRT-III complex then proceeds to constrict and sever the damaged portion of the membrane, effectively sealing the lysosome. nih.govnih.gov The recruitment of ALG-2 and the subsequent assembly of the ESCRT machinery are rapid events, highlighting the cell's immediate response to lysosomal injury. nih.gov

The calcium that leaks from damaged lysosomes plays a dual role. In addition to initiating the recruitment of the ESCRT machinery, this juxta-lysosomal calcium signal also appears to enhance the resilience of the lysosomal membrane to stress. nih.gov Studies have shown that chelating cytosolic calcium makes lysosomes more susceptible to rupture induced by GPN. nih.gov Conversely, experimentally elevating juxta-lysosomal calcium levels, even in the absence of initial membrane damage, can recruit ALG-2 and ESCRT proteins to intact lysosomes. nih.gov This pre-recruitment of the repair machinery acts as a protective mechanism, fortifying the lysosomes against subsequent osmotic or chemical insults. nih.gov This suggests a proactive role for local calcium signaling in maintaining organellar integrity. nih.gov

Galectin-3, a cytosolic lectin, serves as a key sensor of lysosomal membrane damage. nih.govnih.gov The inner leaflet of the lysosomal membrane is heavily glycosylated, with these sugar moieties normally being sequestered from the cytosol. nih.gov Upon membrane rupture or significant permeabilization, these glycans become exposed to the cytosol. nih.gov Galectin-3 recognizes and binds to these exposed β-galactosides, leading to its accumulation at the site of lysosomal injury. nih.govnih.gov

The recruitment of Galectin-3 is not merely a passive marker of damage; it actively participates in the coordination of the cellular response. nih.govnih.gov Galectin-3 has been shown to be required for the efficient recruitment of the ESCRT component ALIX to damaged lysosomes. nih.gov In addition to its role in initiating repair, Galectin-3 also helps to orchestrate the autophagic removal of lysosomes that are too severely damaged to be repaired, a process known as lysophagy. nih.govh1.co

Table 2: Key Proteins in Lysosomal Membrane Repair and Their Functions

| Protein | Function | Trigger for Recruitment/Activation |

|---|---|---|

| ALG-2 | Calcium sensor that initiates ESCRT recruitment. biorxiv.orgnih.gov | Binding of cytosolic calcium that has leaked from the damaged lysosome. biorxiv.org |

| ESCRT Complexes | Mediate the budding and scission of damaged membrane areas to repair the lysosome. nih.govnih.gov | Recruitment by calcium-bound ALG-2 and its interaction partners like ALIX. biorxiv.orgnih.gov |

| Galectin-3 | Damage sensor that recognizes exposed glycans and coordinates ESCRT and autophagy responses. nih.govnih.gov | Binding to β-galactosides on the inner lysosomal membrane that are exposed upon damage. nih.gov |

Modulation of Lysosomal pH and Proton Gradients

This compound is known to cause a sustained increase in the pH of the lysosomal lumen (pHly). nih.gov As a weak base, GPN can diffuse across the lysosomal membrane in its uncharged form. nih.gov Once inside the acidic environment of the lysosome (typically pH 4.5-5.0), it becomes protonated. nih.gov This protonation traps the GPN molecules within the lysosome, leading to their accumulation. nih.govnih.gov The accumulation of a weak base within the lysosome consumes protons, thereby neutralizing the acidic environment and causing the luminal pH to rise. nih.gov This disruption of the proton gradient can have significant consequences for lysosomal function, as the acidic pH is essential for the activity of many lysosomal hydrolases.

Contrasting Perspectives on Lysosomal Rupture versus Permeabilization

There is an ongoing debate in the scientific literature regarding the precise nature of the damage that this compound inflicts on the lysosomal membrane.

One perspective posits that GPN causes the outright rupture of lysosomes. nih.govnih.gov This model is based on the original proposed mechanism of action, where GPN is cleaved by the lysosomal enzyme cathepsin C into its constituent amino acids, Glycyl-L-phenylalanine and 2-naphthylamide. nih.govnih.govnih.gov The accumulation of these hydrolysis products within the lysosome is thought to create a significant osmotic gradient, leading to the influx of water and eventual osmotic lysis of the organelle. nih.govnih.gov Studies have shown that GPN treatment can lead to the release of lysosomal contents, which is consistent with membrane rupture. nih.gov

In contrast, a growing body of evidence suggests that GPN induces a state of lysosomal membrane permeabilization (LMP) rather than complete rupture. nih.gov Several studies have reported that GPN can evoke changes in lysosomal pH and trigger calcium signals without causing the release of large macromolecules from the lysosome, which would be expected if the membrane were to rupture. nih.gov This suggests that GPN may create pores or channels in the lysosomal membrane that are large enough to allow the passage of small ions like protons and calcium, but not larger molecules. nih.gov This view is supported by findings that the effects of GPN on cytosolic pH and calcium can be independent of cathepsin C activity, which would be required for the osmotic lysis model. nih.gov

Table 3: Comparison of Lysosomal Rupture and Permeabilization Hypotheses for GPN Action

| Feature | Lysosomal Rupture Hypothesis | Lysosomal Permeabilization Hypothesis |

|---|---|---|

| Primary Mechanism | Osmotic lysis due to accumulation of GPN hydrolysis products. nih.govnih.gov | Formation of pores or channels in the lysosomal membrane. nih.gov |

| Role of Cathepsin C | Essential for the hydrolysis of GPN. nih.govnih.gov | May not be required for all effects. nih.gov |

| Release of Lysosomal Contents | Release of both small and large molecules. nih.gov | Preferential release of small ions like H+ and Ca2+. nih.gov |

| Supporting Evidence | Observation of released lysosomal enzymes and contents. nih.gov | Lack of release of large macromolecules; effects can be independent of cathepsin C. nih.gov |

Research on Biological and Pathological Implications of Glycyl L Phenylalanine 2 Naphthylamide Induced Cellular Stress

Investigation of Lysosomal Dysfunction in Disease Models

Glycyl-L-phenylalanine 2-naphthylamide (GPN) is a dipeptide that serves as a crucial tool for investigating the role of lysosomal dysfunction in various disease models. nih.gov It is a substrate for the lysosomal enzyme Cathepsin C. nih.govnih.gov The prevailing mechanism proposes that GPN accumulates in lysosomes, where it is cleaved by Cathepsin C. nih.gov This process is thought to lead to the osmotic lysis and rupture of the lysosomal membrane, releasing the organelle's contents into the cytoplasm and inducing cellular stress. researchgate.net This induced disruption allows researchers to simulate the lysosomal impairment observed in a range of pathologies and to dissect the downstream cellular consequences. GPN is considered a specific lytic agent for lysosomes, as it does not appear to affect the latency of enzymes in other organelles like mitochondria, peroxisomes, or the endoplasmic reticulum. nih.gov However, some research suggests that GPN can evoke changes in cytosolic and lysosomal pH and calcium signaling independent of Cathepsin C activity or lysosomal rupture, indicating its effects may be more complex. nih.gov

The integrity of the lysosomal system is paramount for neuronal survival, as it is central to the turnover of cellular components through autophagy and endocytosis. rfmh.org Dysfunction in this system is increasingly recognized as a key factor in the pathogenesis of adult-onset neurodegenerative diseases. rfmh.orgmdpi.com A breakdown in lysosomal quality control can lead to the accumulation of damaged lysosomes, cellular toxicity, and ultimately cell death, contributing to the progression of various neurodegenerative disorders. nih.gov GPN is utilized as a lysosomotropic agent to induce lysosomal membrane permeabilization (LMP), a neurotoxic event that mimics the lysosomal damage seen in these conditions. nih.gov The study of such induced dysfunction helps to elucidate the pathways that connect impaired lysosomal function to neuronal cell death. rfmh.org There is a growing link between genetic factors in neurodegeneration and the endolysosomal pathway, with mutations in genes controlling lysosomal function being identified as strong risk factors for conditions like Parkinson's disease. mdpi.com

Lysosomes function as significant intracellular calcium (Ca2+) stores, and the release of this calcium is critical for regulating cellular processes, including autophagy. mdpi.com Autophagy is a multi-step degradation and recycling pathway essential for cellular health, and its regulation is intricately linked with calcium signaling. researchgate.net The use of GPN in research has provided insights into this relationship, although its precise mechanism is a subject of ongoing investigation.

Traditionally, GPN was thought to release calcium from lysosomes due to membrane rupture. nih.gov However, newer evidence suggests GPN can evoke transient increases in cytosolic Ca2+ concentration by increasing cytosolic pH, which then directly stimulates Ca2+ release from the endoplasmic reticulum (ER), a separate major intracellular calcium store. nih.gov This effect appears to be independent of lysosomal rupture or Cathepsin C activity. nih.gov

This disruption of calcium homeostasis has profound implications for autophagy. Cytosolic Ca2+ signals can act as both triggers and inhibitors of the autophagic process. researchgate.netfrontiersin.org For instance, the release of lysosomal calcium via channels like TRPML1 is known to govern autophagy. mdpi.com By artificially manipulating intracellular calcium levels via ER release, GPN provides a method to study how such signals impact the formation of autophagosomes and their subsequent fusion with lysosomes, a process critical for the clearance of cellular debris in neurons. frontiersin.orgmdpi.com Dysregulation of this process, characterized by the accumulation of autophagic vacuoles, is a hallmark of many neurodegenerative diseases. rfmh.org

Table 1: Effects of GPN on Cellular Signaling Pathways

| Parameter | Observed Effect of GPN | Putative Mechanism | Reference |

|---|---|---|---|

| Lysosomal pH | Sustained Increase | Weak base properties | nih.gov |

| Cytosolic pH | Transient Increase | Weak base properties | nih.gov |

| Cytosolic Ca2+ | Transient Increase | pH-dependent Ca2+ release from the Endoplasmic Reticulum | nih.gov |

| Lysosomal Integrity | Disruption (traditional view); No rupture (newer evidence) | Osmotic lysis post-Cathepsin C cleavage; pH alteration | nih.govresearchgate.net |

| Autophagy | Modulation | Disruption of Ca2+ signaling and lysosomal function | mdpi.comfrontiersin.org |

Human Immunodeficiency Virus (HIV) infection is associated with a spectrum of HIV-associated neurocognitive disorders (HAND). nih.gov The underlying molecular changes that lead to these neurological impairments are complex and not fully understood. nih.gov One area of investigation is the role of viral proteins in inducing neurotoxicity. For example, the HIV-1 protein Vpu has been shown to be a neurotoxic factor capable of inducing cleavage of key proteins like TDP-43, which is associated with severe neurological disorders. embopress.org

While direct studies extensively detailing the use of this compound in HIV neurotoxicity models are not prominent in the provided data, the compound's known effects on lysosomal function and cellular stress provide a relevant investigative tool. Dysregulated metabolism of amino acids, including phenylalanine, is observed in HIV-infected patients and is linked to immune activation and neuropsychiatric symptoms. nih.gov Given that GPN is a phenylalanine-containing dipeptide that targets lysosomes, it could potentially be used to probe the vulnerability of neuronal cells under HIV-related stress conditions, particularly how lysosomal instability contributes to the neurotoxic environment created by viral proteins and chronic inflammation.

Acute pancreatitis (AP) is a severe inflammatory condition where a central pathological event is the premature activation of digestive enzymes, such as trypsinogen, within pancreatic acinar cells. researchgate.net This inappropriate intracellular activation of proteases leads to autodigestion of the pancreas and a robust inflammatory response. A key trigger for this process is a sustained elevation of intracellular Ca2+ concentration, or calcium overload. researchgate.netmdpi.com

GPN serves as an experimental tool to study these mechanisms. As a substrate for the lysosomal protease Cathepsin C, GPN's hydrolysis within the lysosome leads to the disruption of this organelle. This lysosomal rupture releases sequestered hydrolases and is also linked to the disruption of intracellular calcium homeostasis, mimicking key pathological events in AP. The release of Cathepsin B from damaged lysosomes into the cytosol is one pathway that can initiate the premature activation of trypsinogen. By inducing lysosomal breakdown, GPN allows researchers to investigate the specific contribution of lysosomal fragility and the release of proteases to the initiation and progression of pancreatitis.

Aminoglycoside antibiotics, while effective against bacterial infections, are known to have toxic side effects, including permanent hearing loss due to the death of sensory hair cells in the inner ear. researchgate.net This is referred to as aminoglycoside ototoxicity. A key aspect of this pathology involves the accumulation of these drugs within the lysosomes of hair cells. clinpgx.org

This compound has been instrumental in elucidating the mechanisms of this ototoxicity. Researchers use GPN to disrupt lysosomal function to determine the role of the endolysosomal pathway in different types of aminoglycoside-induced hair cell death. nih.govnih.gov Studies in zebrafish models have shown that aminoglycosides can induce two distinct death pathways: an acute death occurring within an hour of exposure and a delayed death that happens over many hours. nih.govnih.gov

By pre-treating hair cells with GPN to disrupt lysosomal function, scientists have observed that this protects against the delayed form of hair cell death but not the acute form. nih.govnih.gov This finding suggests that the delayed toxicity is dependent on the proper functioning of the endolysosomal system, where the aminoglycosides accumulate, while the acute toxicity occurs through a different, more direct mechanism. nih.gov GPN thus serves as a critical tool to differentiate these subcellular pathways of drug-induced toxicity. nih.gov

Table 2: Research Findings on GPN's Role in Aminoglycoside Ototoxicity Models

| Experimental Model | Aminoglycoside Studied | GPN Treatment | Key Finding | Reference |

|---|---|---|---|---|

| Zebrafish Lateral Line Hair Cells | G418 (a neomycin analog) | 250 μM GPN pre-treatment | Altering endolysosomal function with GPN protects against delayed but not acute hair cell death. | nih.govnih.gov |

| Zebrafish Lateral Line Hair Cells | Gentamicin | Not specified | Different aminoglycosides exhibit varying time courses for toxicity (e.g., neomycin is acute, gentamicin is delayed). | nih.gov |

Chronic inflammation is a well-established contributor to the development and progression of cardiovascular diseases (CVDs), including atherosclerosis and heart failure. mdpi.comnih.gov A key component of the innate immune system involved in this process is the inflammasome, a multi-protein complex that triggers the release of potent pro-inflammatory cytokines. nih.gov The NLRP3 inflammasome is the most widely studied in this context and can be activated by various signals of cellular stress or damage. nih.govnih.gov

One of the critical mechanisms for NLRP3 activation is lysosomal destabilization and rupture. researchgate.net When lysosomes are damaged, they can release their contents, such as Cathepsin B, into the cytosol, which is a potent trigger for the assembly and activation of the NLRP3 inflammasome. researchgate.net This leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. nih.govpreprints.org These cytokines drive inflammatory responses that contribute to pathologies like atherosclerotic plaque formation and myocardial fibrosis. mdpi.compreprints.org

This compound, by its ability to specifically induce lysosomal disruption, is used in cardiovascular research to model this activation pathway. By treating cardiovascular cells (such as macrophages, endothelial cells, or cardiac myocytes) with GPN, researchers can directly investigate the downstream consequences of lysosomal damage-induced NLRP3 inflammasome activation and its role in the pathogenesis of cardiovascular disease. researchgate.net

Neurodegenerative Conditions and Lysosomal Homeostasis

Role in Apoptosis and Cell Death Pathways

The GPN-induced rupture of lysosomes initiates a state of profound cellular stress that can trigger programmed cell death, or apoptosis. Apoptosis is a regulated cellular suicide mechanism essential for tissue homeostasis and the elimination of damaged or infected cells. frontiersin.org It can be initiated through two main routes: the intrinsic (mitochondrial) pathway, which responds to internal cellular stress, and the extrinsic (death receptor-mediated) pathway, which is activated by external signals. frontiersin.orgcore.ac.uk The release of potent hydrolytic enzymes from the lysosome into the cytosol can activate components of these apoptotic pathways, demonstrating a critical link between lysosomal integrity and cell survival.

The extrinsic apoptotic pathway is classically initiated by the binding of death ligands to cell surface receptors, leading to the formation of a death-inducing signaling complex (DISC) and the subsequent activation of an initiator caspase, Caspase-8. nih.govamazonaws.com Activated Caspase-8 then triggers a cascade of effector caspases that execute the apoptotic program. core.ac.uk However, the cellular response to GPN-induced lysosomal disruption reveals a more complex interplay with this pathway.

The rupture of lysosomes releases a host of proteases, known as cathepsins, into the cytoplasm. Certain cysteine cathepsins are capable of triggering caspase-dependent cell death by cleaving Bid, a pro-apoptotic protein of the Bcl-2 family. amazonaws.com The cleavage of Bid produces a truncated form (tBid), which then translocates to the mitochondria to initiate the intrinsic apoptotic pathway. mdpi.com

This action is significant because Bid is also a primary substrate for activated Caspase-8 in the extrinsic pathway. mdpi.com Therefore, the release of cathepsins due to GPN-induced lysosomal permeabilization provides an alternative, caspase-8-independent mechanism for Bid cleavage and the subsequent activation of the mitochondrial death pathway. This cathepsin-mediated activation can function in parallel to or as an amplification loop for the extrinsic pathway. In this context, the cell death program is no longer solely dependent on death receptor-mediated Caspase-8 activation, as the cathepsins released by GPN provide a bypass mechanism that converges on the same downstream signaling nodes.

Interplay with Cellular Metabolites and Environmental Factors

The cellular stress response initiated by GPN is not uniform but can be significantly modulated by the surrounding metabolic and particulate environment. Factors such as nutrient availability and the presence of nanomaterials can alter lysosomal physiology, thereby influencing the cell's susceptibility and response to GPN-induced lysosomal disruption.

The metabolic state of a cell, particularly its glucose environment, has been shown to influence lysosomal biogenesis and function. Research indicates that stress induced by both high and low glucose levels can lead to an increase in the number of lysosomes within cells. nih.gov This expansion of the lysosomal compartment could theoretically alter the cellular response to GPN. A larger pool of lysosomes might sequester more GPN, potentially leading to a more catastrophic and widespread lysosomal rupture event upon its hydrolysis, thereby amplifying the resulting cellular stress.

Furthermore, prolonged exposure to elevated glucose concentrations has been observed to repress the expression of lysosomal genes. nih.gov This suggests that chronic hyperglycemic conditions could alter the enzymatic content and functional capacity of lysosomes, potentially modifying their ability to process GPN or withstand the resulting osmotic stress. Mannitol, often used as an osmotic control, helps to distinguish the specific metabolic effects of glucose from those related to changes in osmolarity. The interplay between glucose metabolism and lysosomal homeostasis is a critical factor in determining cellular fate following a lysosomotropic challenge.

The interaction of cells with engineered nanomaterials, such as silica nanoparticles (SiNPs), can profoundly impact lysosomal function and consequently modulate the effects of GPN. SiNPs are internalized by cells through endocytosis and typically accumulate within the lysosomal compartment. nih.govosaka-u.ac.jpfrontiersin.org This accumulation is not benign; it can lead to lysosomal dysfunction, characterized by swelling, impaired autophagic processes, and increased lysosomal membrane permeability. frontiersin.orgnih.gov

Direct experimental evidence shows that the pre-accumulation of SiNPs within endolysosomes significantly reduces the ability of GPN to evoke calcium release from these organelles. researchgate.net This suggests that SiNPs interfere with the canonical action of GPN. By occupying and stressing the lysosome, SiNPs may alter the organelle's membrane integrity or enzymatic activity, thereby dampening the osmotic crisis that GPN hydrolysis would normally induce. The pre-existing lysosomal dysfunction caused by nanoparticle loading makes the organelle less responsive to a subsequent GPN challenge.

The table below summarizes experimental findings on the effect of SiNPs on GPN-inducible calcium release, illustrating the modulatory role of these nanoparticles.

| Condition | Observation | Implication | Reference |

| Control + GPN | Significant release of calcium from endolysosomes. | GPN effectively disrupts lysosomal integrity, releasing stored calcium. | researchgate.net |

| SiNP Pre-treatment + GPN | Significant reduction in GPN-inducible calcium release from endolysosomes. | SiNPs impair lysosomal function, rendering them less susceptible to GPN-induced disruption. | researchgate.net |

| SiNP Accumulation | SiNPs localize to lysosomes, causing swelling and impaired autophagic flux. | The physical presence and toxicity of SiNPs compromise the normal physiological state of the lysosome. | frontiersin.orgnih.gov |

This interplay highlights how environmental factors like nanoparticles can fundamentally alter cellular responses to chemical stressors targeting specific organelles.

Advanced Methodologies and Prospective Research Directions for Glycyl L Phenylalanine 2 Naphthylamide

Development of Novel Fluorescent Conjugates and Probes for Enhanced Specificity

The inherent limitations of GPN, including its broad disruptive power and potential off-target effects, necessitate the development of more refined chemical tools. Future research is focused on creating novel fluorescent probes derived from the GPN scaffold that offer greater specificity for Cathepsin C and enable real-time monitoring of its activity with minimal perturbation of lysosomal integrity.

The ideal next-generation probe would be designed to produce a distinct fluorescent signal upon cleavage by Cathepsin C, without causing the osmotic lysis that is characteristic of GPN. aatbio.com This could be achieved by modifying the dipeptide or the naphthylamide group to create a product that is less osmotically active or can be transported out of the lysosome after cleavage. Such probes would allow researchers to specifically track the enzymatic activity of Cathepsin C in healthy versus diseased cells.

Key characteristics for these novel probes include:

High Selectivity: The probe should be a specific substrate for Cathepsin C, with minimal cleavage by other cellular proteases.

Ratiometric Response: Probes that exhibit a shift in their emission or excitation wavelength upon cleavage are highly desirable, as they provide a built-in control for variations in probe concentration and instrumental factors. researchgate.net

Photostability and Brightness: The fluorophore must be resistant to photobleaching and bright enough for detection with high sensitivity, particularly for use in advanced imaging techniques.

Low Intrinsic Toxicity: The probe and its cleavage products should not interfere with normal cellular processes, a known issue with lysosomotropic agents which can affect lysosomal functions and cell viability. mdpi.com

The development of such tools will be crucial for dissecting the specific role of Cathepsin C in various physiological and pathological processes, moving beyond the generalized lysosomal disruption caused by GPN. scbt.com

Table 1: Comparison of GPN and Idealized Next-Generation Probes

| Feature | Glycyl-L-phenylalanine 2-naphthylamide (GPN) | Idealized Cathepsin C Probe |

|---|---|---|

| Primary Function | Lysosomal disruption via osmotic lysis | Real-time monitoring of enzyme activity |

| Mechanism | Accumulation of hydrolytic products causes membrane rupture abcam.comportlandpress.com | Enzymatic cleavage induces a fluorescent signal (e.g., FRET unquenching) |

| Specificity | Targets Cathepsin C, but effects are widespread lysosomal damage nih.govnih.gov | Highly specific to Cathepsin C with minimal off-target effects |

| Cellular Impact | High perturbation, leading to cell-wide stress responses | Low perturbation, allowing study of native cellular processes |

| Readout | Downstream effects of lysosomal rupture (e.g., Ca²⁺ release) | Direct, quantifiable fluorescent signal proportional to enzyme activity |

Integration with Spatiotemporal Imaging Techniques for Dynamic Lysosomal Processes

The study of lysosomal biology is inherently dynamic, involving the trafficking, fusion, and degradation of cellular components. nih.govbiorxiv.org GPN-induced lysosomal rupture is a rapid event, and its consequences ripple through the cell over time. Integrating GPN studies with advanced spatiotemporal imaging techniques can provide unprecedented insight into the kinetics of lysosomal membrane permeabilization and the immediate cellular responses.

Techniques such as live-cell imaging, confocal microscopy, and super-resolution microscopy can be used to visualize the dynamic interplay between lysosomes and other organelles in real-time. researchgate.netmdpi.com For example, researchers can track the release of lysosomal contents into the cytosol and observe the subsequent recruitment of autophagy machinery to the damaged organelles. This approach allows for a detailed, frame-by-frame analysis of the cellular response to acute lysosomal damage.

Furthermore, combining GPN with genetically encoded biosensors for factors like pH, Ca²⁺, and reactive oxygen species allows for the simultaneous monitoring of multiple cellular parameters. researchgate.net This multi-parametric imaging can reveal the precise sequence of events following lysosomal rupture, helping to connect the initial insult to downstream signaling cascades and cellular fate decisions. Such studies can elucidate how cells sense and respond to lysosomal damage, a process implicated in aging and neurodegenerative diseases. biorxiv.org

Systems Biology Approaches to Model GPN-Mediated Cellular Perturbations

The disruption of lysosomes by GPN is a significant cellular stressor that triggers complex, multi-faceted responses. A systems biology approach, which combines high-throughput experimental data with computational modeling, can be employed to create a comprehensive map of the cellular perturbations induced by GPN. nih.govplos.org

By applying techniques such as proteomics, transcriptomics, and metabolomics to GPN-treated cells, researchers can generate large datasets detailing the global changes in proteins, gene expression, and metabolites. nih.govembopress.org This data can then be used to construct network models of the signaling pathways that are activated or inhibited in response to lysosomal damage. plos.org These models can reveal previously unknown connections between lysosomal integrity and other cellular processes, such as inflammation, metabolism, and cell death.

For instance, a phosphoproteomics study could identify kinases that are activated downstream of GPN-induced calcium release, providing new targets for intervention. These data-driven models can be used to predict how cells will respond to different types of lysosomal stress and to identify key nodes in the response network that could be targeted for therapeutic benefit. nih.govplos.org

Table 2: Conceptual Framework for a Systems Biology Study of GPN Perturbation

| Omics Layer | Data Acquired | Potential Insights |

|---|---|---|

| Transcriptomics (RNA-seq) | Differential gene expression profiles over time | Identification of stress response genes (e.g., autophagy, apoptosis, inflammation) and regulatory networks. |

| Proteomics (Mass Spec) | Changes in protein abundance and post-translational modifications | Elucidation of signaling pathways activated by lysosomal damage (e.g., kinase activation, ubiquitination events). nih.gov |

| Metabolomics | Alterations in cellular metabolite concentrations | Understanding the metabolic reprogramming that occurs in response to the release of lysosomal contents and nutrient sensing disruption. |

| Computational Modeling | Integration of multi-omics data | Construction of predictive network models of the cellular response to lysosomal stress. mdpi.com |

Exploration of Therapeutic Strategies Targeting GPN-Related Lysosomal Pathways

The pathways perturbed by GPN, particularly those involving Cathepsin C and lysosomal stability, are implicated in a range of human diseases. Cathepsin C is a key activator of serine proteases in immune cells, making it a target for inflammatory diseases. scbt.comoaepublish.com Additionally, lysosomal dysfunction is a central feature of many neurodegenerative disorders, including Parkinson's disease, and lysosomal storage diseases. frontiersin.orgnih.govmdpi.com

Research into therapeutic strategies can leverage the insights gained from GPN studies in several ways:

Development of Specific Cathepsin C Inhibitors: While GPN acts as a substrate that leads to lysosomal rupture, its core structure can inform the design of specific, non-disruptive inhibitors of Cathepsin C. oaepublish.com Such inhibitors could be valuable for treating autoimmune and inflammatory conditions where Cathepsin C activity is pathologically elevated. scbt.com

Modulation of Lysosomal Membrane Stability: In diseases characterized by lysosomal fragility, therapeutic approaches aimed at stabilizing the lysosomal membrane could be beneficial. Conversely, in some cancers, inducing lysosomal membrane permeabilization to trigger cell death is a promising strategy.

Enhancing Lysosomal Function: For diseases like Parkinson's, where the clearance of toxic protein aggregates by the autophagy-lysosome pathway is impaired, strategies to boost lysosomal function are being actively explored. frontiersin.orgnih.gov This can include activating key transcriptional regulators of lysosomal biogenesis or improving the activity of lysosomal enzymes. nih.gov

The study of GPN provides a model for acute lysosomal failure, offering a platform to test interventions that aim to either prevent or mitigate the consequences of lysosomal dysfunction. researchgate.net

Refinement of Methodological Controls and Interpretation of Results

Given the recent findings that GPN can have effects independent of Cathepsin C-mediated lysosomal rupture, it is imperative that future studies employ rigorous controls to ensure accurate interpretation of results. nih.govnih.gov The assumption that GPN's effects are solely due to osmotic lysis of lysosomes is no longer tenable without direct evidence.

Essential methodological controls when using GPN include:

Use of Inactive Analogs: The D-stereoisomer of GPN (d-GPN) is not a substrate for Cathepsin C. nih.gov Comparing the effects of L-GPN and D-GPN can help distinguish between enzyme-dependent and -independent effects.

Pharmacological and Genetic Controls: Experiments should be repeated in cells where Cathepsin C is genetically knocked out or pharmacologically inhibited to confirm the enzyme's role.

Comparison with Other Lysosomotropic Agents: Using other weak bases like ammonium (B1175870) chloride (NH₄Cl) can help determine if the observed effects are due to a general increase in lysosomal pH rather than a specific GPN-mediated mechanism. nih.govnih.gov

Direct Measurement of Lysosomal Integrity: Instead of relying solely on downstream readouts, studies should include direct assays of lysosomal membrane permeabilization, such as the release of fluorescently labeled dextran (B179266) from the lysosome or monitoring the localization of lysosomal enzymes. nih.govportlandpress.comnih.gov

Monitoring Off-Target Effects: Simultaneous measurement of cytosolic pH and calcium levels is crucial to account for the potential confounding effects of GPN on these parameters. nih.gov

By incorporating these controls, researchers can more confidently attribute their findings to specific cellular mechanisms, leading to a more precise understanding of the consequences of acute lysosomal disruption.

Table 3: Recommended Controls for GPN-Based Experiments

| Control | Purpose | Rationale |

|---|---|---|

| d-GPN (inactive isomer) | To differentiate between enzyme-mediated and non-specific chemical effects. | d-GPN is not hydrolyzed by Cathepsin C but shares similar physicochemical properties with L-GPN. nih.gov |

| Cathepsin C Knockout/Inhibition | To confirm the necessity of Cathepsin C for the observed effect. | Directly tests the involvement of the canonical GPN target enzyme. |

| Ammonium Chloride (NH₄Cl) | To control for effects related to increased lysosomal pH. | Distinguishes specific GPN actions from general consequences of lysosomal alkalinization. nih.gov |

| Fluorescent Dextran Co-loading | To directly visualize lysosomal membrane permeabilization. | Provides a direct visual confirmation of lysosomal rupture, rather than relying on indirect downstream markers. nih.gov |

| Cytosolic pH and Ca²⁺ Sensors | To monitor and account for off-target effects. | GPN has been shown to alter cytosolic pH and Ca²⁺ independently of lysosomal rupture. nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (GPN) |

| 2-naphthylamide |

| d-Glycyl-L-phenylalanine 2-naphthylamide (d-GPN) |

Q & A

Q. How is GPN utilized to distinguish lysosomes from prelysosomal compartments in experimental systems?

GPN is a cathepsin C substrate that accumulates in lysosomes, where its hydrolysis generates osmotic pressure, leading to lysosomal rupture. Researchers can validate lysosomal disruption by measuring the release of lysosomal markers (e.g., acid phosphatase) via sucrose-density gradient centrifugation. For example, after GPN treatment, >90% of lysosomal markers are released, while endosomal markers remain intact .

Key Methodological Steps :

- Incubate cells with 125I-TC-AOM (a lysosomally degraded probe).

- Treat with GPN (50–200 µM) to induce osmotic lysis.

- Centrifuge lysates in sucrose gradients (1.14–1.18 g/mL) and quantify acid phosphatase activity.

Q. What protocols ensure effective lysosomal disruption using GPN?

- Dosage : Use 50–100 µM GPN for 15–30 minutes in cell culture .

- Validation : Co-treat with Bafilomycin A1 (V-ATPase inhibitor) to block lysosomal reacidification and enhance disruption .

- Controls : Include untreated cells and cathepsin C-deficient models to confirm specificity.

Advanced Research Questions

Q. How does GPN-induced lysosomal permeabilization influence intracellular calcium dynamics?

Lysosomal Ca²⁺ release via GPN is mediated through TRPML channels and two-pore channels (TPCs). To study this:

- Measure cytosolic Ca²⁺ using Fura-2AM fluorescence (340/380 nm ratio) .

- Deplete endoplasmic reticulum (ER) Ca²⁺ with thapsigargin to isolate lysosomal contributions .

- Use TRPML1 siRNA or agonists (e.g., ML-SA1) to validate channel involvement .

Key Finding : GPN triggers Ca²⁺ spikes (~50–100 nM amplitude) in TRPML1-expressing cells, which are absent in siRNA-treated models .

Q. How can researchers resolve contradictions in GPN’s effects on calcium signaling pathways?

Contradictions may arise from cell-specific lysosomal Ca²⁺ storage or off-target effects. Strategies include:

- Pharmacological Controls : Combine GPN with Bafilomycin A1 or LLOMe to compare lysosomal vs. endolysosomal Ca²⁺ contributions .

- Genetic Models : Use cells lacking TRPML1/TPCs to assess pathway specificity .

- Dose Optimization : Lower GPN concentrations (e.g., 2 µM) to avoid nonspecific organelle damage .

Q. What mechanisms link GPN to altered membrane trafficking in disease models?

GPN disrupts lysosomal function, impairing cholesterol/lactosylceramide clearance in Niemann-Pick disease cells. Methodologies include:

- Lipid Accumulation Assays : Quantify intracellular lipids via HPLC or fluorescent probes (e.g., Filipin for cholesterol) .

- Trafficking Studies : Use pH-sensitive dyes (e.g., LysoTracker) to monitor lysosomal pH recovery post-GPN washout .

Methodological Best Practices

Q. How should researchers validate lysosomal disruption after GPN treatment?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.